molecular formula C18H21FO3 B2953574 3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid CAS No. 554422-85-4

3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid

Cat. No.: B2953574
CAS No.: 554422-85-4
M. Wt: 304.361
InChI Key: KJMFEKZUTNZVJC-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid, also known as homoadamantane-1-carboxylic acid, is a unique organic compound with numerous potential applications in various fields of research and industry. It has a molecular formula of C18H21FO3 and a molecular weight of 304.36 .


Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as this compound, involves various methods . One method involves the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution . The reaction time was 16–18 hours, and an equimolar amount of water was recovered .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique adamantane core, a highly symmetrical cage-like structure composed of three condensed cyclohexane rings in chair conformations . This structure is substituted at one corner with a carboxylic acid group and a 2-fluoro-4-methoxyphenyl group .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Functionalized adamantanes, including fluorinated derivatives, play a significant role in medicinal chemistry. The bridgehead fluorine substitution in adamantylamines and acids, such as the fully fluorinated 3,5,7-trifluoroadamantane-1-carboxylic acid, affects their solution- and solid-state properties. These modifications influence acidity and lipophilicity, critical for designing medicinal therapeutics. Studies have shown that bridgehead fluorine atoms can induce long-range electronic effects within the adamantane framework, impacting the compound's physicochemical characteristics essential for drug development (Jasys et al., 2000).

Synthetic Chemistry

In synthetic chemistry, adamantane derivatives are used as intermediates for creating compounds with complex structures. For instance, the exhaustive C-methylation of carboxylic acids by trimethylaluminium offers a new route to tert-butyl compounds, demonstrating the versatility of adamantane-1-carboxylic acid in synthesizing novel chemical entities. This method has been applied to various carboxylic acids, highlighting the compound's utility in organic synthesis (Meisters & Mole, 1974).

Polymer Science

Adamantane derivatives have also found applications in polymer science. New polyamides have been synthesized from adamantane-type cardo dicarboxylic acids, demonstrating moderate to high inherent viscosities and excellent solubility in various solvents. These polymers exhibit high glass transition temperatures and excellent thermal stability, making them suitable for advanced materials applications. The inclusion of adamantane units contributes to the unique physical properties of these polymers, including strength and durability (Liaw et al., 1999).

Material Science

In material science, adamantane derivatives enhance the properties of materials. For example, hollow and solid spheres assembled from functionalized macrocycles containing adamantane demonstrate unique structural and self-assembly properties. These macrocycles can form stable hollow spherical aggregates or solid spheres, depending on the substituents and solvent conditions. Such materials have potential applications in nanotechnology and material engineering, where the precise control over the assembly and morphology of materials is crucial (Tominaga et al., 2019).

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FO3/c1-22-13-2-3-14(15(19)5-13)17-6-11-4-12(7-17)9-18(8-11,10-17)16(20)21/h2-3,5,11-12H,4,6-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMFEKZUTNZVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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